(-)-Pisatin

Description

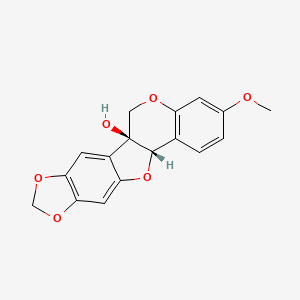

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRDTLRSDRUSU-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942240 | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-47-1, 20186-22-5 | |

| Record name | rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pisatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PISATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PISATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of (-)-Pisatin in Pisum sativum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pisatin (B126560) is an isoflavonoid (B1168493) phytoalexin produced by the garden pea, Pisum sativum, as a defense mechanism against microbial attack. Its discovery marked a pivotal moment in the study of plant-pathogen interactions, as it was the first phytoalexin to be isolated and chemically characterized. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biosynthesis of this compound, with a focus on the experimental protocols and quantitative data that are essential for researchers in the fields of natural product chemistry, plant biology, and drug development.

The Seminal Discovery

The journey to understanding pisatin (B192138) began with the pioneering work of Cruickshank and Perrin in the early 1960s. Their research, published in the Australian Journal of Biological Sciences in 1961, laid the foundation for the field of phytoalexin research. They demonstrated that pea pods, when challenged with the non-pathogenic fungus Monilinia fructicola, produced a substance that inhibited fungal growth. This substance, which they named pisatin, was absent in healthy, unchallenged pea tissue.

Physicochemical Properties and Structure Elucidation

Initial characterization of pisatin revealed it to be a weakly laevorotatory pterocarpan (B192222). Through a combination of classical chemical degradation and spectroscopic techniques, its structure was elucidated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | |

| Molecular Weight | 314.29 g/mol | |

| Melting Point | 72°C | |

| UV λmax (in ethanol) | 286 nm, 309 nm | [1] |

| Optical Rotation | Weakly laevorotatory |

The definitive structure of this compound was confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| Data not yet available in the searched literature. | Data not yet available in the searched literature. | Data not yet available in the searched literature. |

Mass Spectrometry: The fragmentation pattern of pterocarpans like pisatin in Electron Ionization Mass Spectrometry (EI-MS) typically involves retro-Diels-Alder (RDA) reactions of the heterocyclic ring system, providing key structural information. The molecular ion peak (M+) is observed, followed by characteristic fragment ions resulting from the cleavage of the pterocarpan skeleton.

Experimental Protocols

This section details the key experimental methodologies for the induction, extraction, purification, and quantification of pisatin.

Induction of Pisatin Biosynthesis

Pisatin production can be induced in Pisum sativum tissues, most commonly the endocarp of immature pea pods, using a variety of elicitors.

Workflow for Pisatin Induction

Caption: General workflow for the induction of pisatin in pea pods.

Elicitor Preparation:

-

Fungal Spore Suspension: Spores of a non-pathogenic fungus like Monilinia fructicola or *Fusarium solani f. sp. phaseoli are suspended in sterile distilled water to a concentration of approximately 4 x 10⁶ spores/mL[2].

-

Chitosan Solution: A stock solution of chitosan is prepared by dissolving it in a dilute acid (e.g., 0.1 M acetic acid) and then adjusting the pH to near neutral. Working solutions are typically in the range of 1 mg/mL[2].

-

Copper (II) Chloride (CuCl₂) Solution: Solutions of CuCl₂ in sterile distilled water are used at concentrations that can range from 0.1 mM to 5 mM.

Extraction and Quantification

A widely used and relatively simple method for the extraction and quantification of pisatin relies on its solubility in non-polar solvents and its characteristic UV absorbance.

Protocol for Hexane (B92381) Extraction and Spectrophotometric Quantification: [2]

-

Extraction:

-

Place the treated pea pod endocarp tissue (typically around 400 mg fresh weight) into a glass vial.

-

Add 5 mL of hexane and incubate in the dark for 4 hours.

-

Decant the hexane extract into a beaker and evaporate the solvent in a fume hood under low light conditions.

-

-

Quantification:

-

Dissolve the residue in 1 mL of 95% ethanol.

-

Measure the absorbance at 309 nm using a spectrophotometer.

-

To confirm the purity of the pisatin, a UV spectrum from 220-320 nm can be recorded. Pure pisatin exhibits a characteristic spectrum with peaks at 286 nm and 309 nm, and the ratio of absorbance at 309 nm to 286 nm is 1.47[1].

-

Calculate the concentration of pisatin using the following equation: 1.0 OD₃₀₉ unit = 43.8 µg/mL pisatin (for a 1 cm pathlength)[2].

-

Chromatographic Purification

For obtaining highly pure pisatin for structural or biological studies, chromatographic techniques are employed.

-

Thin-Layer Chromatography (TLC): Silica gel plates can be used for the separation of pisatin. A common solvent system for pterocarpans is a mixture of a non-polar solvent like hexane or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or chloroform.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a standard method for the purification and quantification of pisatin. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Pisatin can be detected by its UV absorbance at 309 nm.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch.

Pisatin Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound in Pisum sativum.

Key Enzymes in Pisatin Biosynthesis:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step of the phenylpropanoid pathway.

-

Chalcone synthase (CHS) and Chalcone isomerase (CHI): Key enzymes in flavonoid and isoflavonoid biosynthesis.

-

Isoflavone synthase (IFS): Directs the pathway towards isoflavonoids.

-

Isoflavone reductase (IFR): A crucial enzyme in the later stages of pterocarpan biosynthesis.

-

6a-hydroxymaackiain-3-O-methyltransferase (HMM): Catalyzes the final step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain.

Table 3: Kinetic Parameters of Key Enzymes in Pisatin Biosynthesis

| Enzyme | Substrate | Km | Vmax | Reference |

| 6a-hydroxymaackiain-3-O-methyltransferase (HMM) | (+)-6a-hydroxymaackiain | 2.3 µM | Data not yet available | [3] |

| 6a-hydroxymaackiain-3-O-methyltransferase (HMM) | S-adenosyl-L-methionine | 35 µM | Data not yet available | [3] |

Regulation of Pisatin Biosynthesis: The Signaling Cascade

The induction of pisatin biosynthesis is a tightly regulated process that involves a complex signal transduction pathway, initiated by the perception of elicitor molecules at the plant cell surface. While the complete pathway in Pisum sativum is still under investigation, it is known to involve Mitogen-Activated Protein Kinase (MAPK) cascades, which are conserved signaling modules in eukaryotes.

Elicitor-Induced Signaling Pathway for Phytoalexin Synthesis

Caption: A generalized model of the MAPK signaling cascade leading to phytoalexin biosynthesis.

This signaling cascade ultimately leads to the activation of transcription factors that bind to the promoter regions of phytoalexin biosynthetic genes, upregulating their expression and leading to the accumulation of pisatin at the site of attempted infection.

Quantitative Data on Pisatin Induction

The amount of pisatin produced by pea tissues varies depending on the elicitor used, its concentration, and the duration of exposure.

Table 4: Pisatin Yield in Pea Pods in Response to Various Elicitors

| Elicitor | Concentration | Incubation Time (hours) | Pisatin Yield (µg/g fresh weight) | Reference |

| Fusarium solani f. sp. phaseoli | 4 x 10⁶ spores/mL | 24 | ~100 | [2] |

| Chitosan | 1 mg/mL | 24 | ~80 | [2] |

| Water (Control) | - | 24 | < 5 | [2] |

| Copper (II) Chloride | 2 mM | 24 | Data not yet available | |

| Copper-Asparagine Complex | - | 40 | Variable, dependent on complex concentration |

Conclusion

The discovery of this compound in Pisum sativum was a landmark achievement that opened up the field of phytoalexin research. Understanding the biosynthesis of this important plant defense compound, as well as the signaling pathways that regulate its production, is crucial for developing novel strategies for crop protection. Furthermore, the unique chemical structure and biological activity of pisatin make it an interesting lead compound for drug discovery and development. This technical guide provides a comprehensive resource for researchers seeking to build upon the foundational knowledge of this fascinating natural product.

References

(-)-Pisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pisatin (B126560), a pterocarpan (B192222) phytoalexin produced by the pea plant (Pisum sativum), stands as a cornerstone in the study of plant-pathogen interactions. As the first phytoalexin to be chemically identified, it has been the subject of extensive research, revealing its potent antifungal properties and the intricate biochemical pathways governing its synthesis and detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, induction, and bioactivity assessment are presented, alongside a depiction of its biosynthetic pathway and the signaling cascades that regulate its production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Chemical Structure and Properties

This compound is a chiral pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol .[1] The stereochemistry of this compound is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (6aS,12aS)-3-Methoxy-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol |

| CAS Number | 20186-22-5[1] |

| Molecular Formula | C₁₇H₁₄O₆[1] |

| Molecular Weight | 314.29 g/mol [1] |

| InChI Key | LZMRDTLRSDRUSU-DLBZAZTESA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 60-61 °C |

| Boiling Point | 483 °C at 760 mmHg |

| Density | 1.501 g/cm³ |

| Solubility in Water | 0.03 mg/mL at 23 °C |

| Solubility in Organic Solvents | High solubility in ethanol (B145695), ether, and other organic solvents.[3] Quantitative data in common laboratory solvents such as DMSO, ethanol, and acetone (B3395972) are not readily available in the literature. |

| Appearance | Colorless crystals |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| UV Absorption (in Ethanol) | λmax at 286 nm and 309 nm |

| ¹H and ¹³C NMR | Detailed assigned ¹H and ¹³C NMR data with chemical shifts and coupling constants are not fully available in the reviewed literature. |

| Mass Spectrometry (LC-MS) | Precursor Ion: [M-H₂O+H]⁺ at m/z 297.075. Major Fragment Ions (m/z): 297.0765, 282.0525, 254.0583, 225.0553, 168.0583. |

Biosynthesis and Regulation

The biosynthesis of this compound in Pisum sativum is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. A key feature of this pathway is the involvement of intermediates with an opposite stereochemical configuration to the final product.

Biosynthetic Pathway

The pathway commences with L-phenylalanine and proceeds through a series of enzymatic reactions to form the pterocarpan skeleton. The final step involves the methylation of (+)-6a-hydroxymaackiain by the enzyme (+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM).

Regulation of Biosynthesis

Pisatin biosynthesis is induced in response to various biotic and abiotic elicitors. Fungal cell wall components, such as oligogalacturonides, and heavy metal salts like copper chloride are potent inducers. The signaling cascade involves the activation of defense-related genes, including those encoding the enzymes of the phenylpropanoid and isoflavonoid (B1168493) pathways.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antifungal activity, although its potency varies among different fungal species. It is a key component of the defense mechanism of Pisum sativum against pathogenic fungi.

Mechanism of Action: The precise mechanism of action is not fully elucidated but is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes.

Fungal Detoxification: Some fungal pathogens of pea, such as Nectria haematococca, have evolved a detoxification mechanism to overcome the antifungal effects of pisatin. This involves the demethylation of pisatin at the 3-O-position by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA), rendering the molecule significantly less toxic.

Experimental Protocols

The following section provides detailed methodologies for key experiments related to this compound research.

Isolation and Purification of this compound from Pisum sativum

This protocol is adapted from established methods for the extraction and purification of pisatin from pea pods.

Protocol:

-

Inoculation: Freshly harvested pea pods are surface sterilized and inoculated with a spore suspension of a non-pathogenic fungus (e.g., Monilinia fructicola) to elicit pisatin production.

-

Incubation: The inoculated pods are incubated in a humid chamber at 20-25°C for 48-72 hours.

-

Extraction: The diffusate from the pods is collected and extracted three times with an equal volume of hexane.

-

Purification: The hexane extracts are pooled, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure. The residue is redissolved in a small volume of ethanol and subjected to column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

-

Crystallization: Fractions containing pisatin are identified by thin-layer chromatography (TLC), pooled, and evaporated. The resulting solid is recrystallized from ethanol or methanol to yield pure this compound crystals.

In Vitro Antifungal Activity Assay

This protocol describes a general method for assessing the antifungal activity of this compound using a broth microdilution assay.

Protocol:

-

Preparation of Fungal Inoculum: A fresh culture of the test fungus is used to prepare a spore suspension in a suitable broth (e.g., potato dextrose broth) and adjusted to a final concentration of 1 x 10⁵ spores/mL.

-

Preparation of Pisatin Solutions: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.

-

Assay Setup: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to each well containing 100 µL of the pisatin dilutions. A positive control (fungal inoculum with broth and DMSO) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal growth temperature for the fungus (typically 25-28°C) for 24-72 hours.

-

Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of pisatin that completely inhibits visible fungal growth.

Pisatin Demethylase (PDA) Enzyme Assay

This assay measures the activity of the fungal enzyme responsible for detoxifying pisatin.

Protocol:

-

Preparation of Fungal Microsomes: The fungus is grown in a liquid culture containing a low concentration of pisatin to induce PDA expression. Mycelia are harvested, and microsomes are prepared by differential centrifugation.

-

Assay Mixture: The reaction mixture contains fungal microsomes, NADPH, and a known concentration of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for a specific time period.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with ethyl acetate. The extract is analyzed by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to quantify the amount of the demethylated product, (+)-6a-hydroxymaackiain, formed.

Conclusion

This compound remains a molecule of significant interest in the fields of plant science, phytopathology, and natural product chemistry. Its role as a phytoalexin has provided valuable insights into the complex defense mechanisms of plants. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, are intended to facilitate further research into this fascinating natural product and its potential applications. The continued study of this compound and its biosynthetic pathway may lead to new strategies for enhancing disease resistance in crops and the discovery of novel antifungal agents.

References

Biosynthesis of (+)-Pisatin in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pisatin is the primary phytoalexin produced by the pea plant (Pisum sativum) in response to pathogen attack or abiotic stress. As a member of the pterocarpan (B192222) class of isoflavonoids, its biosynthesis is of significant interest for understanding plant defense mechanisms and for potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the (+)-pisatin biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core biochemical processes to serve as a comprehensive resource for researchers in the field.

The (+)-Pisatin Biosynthetic Pathway

The biosynthesis of (+)-pisatin is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. A unique feature of pisatin (B192138) biosynthesis in pea is the involvement of intermediates with a (-) stereochemistry, while the final product, (+)-pisatin, possesses a (+) stereochemistry.[1][2] The pathway is induced by various elicitors, including microbial infection and treatment with copper chloride (CuCl₂).[3][4]

The key enzymatic steps are outlined below:

-

Phenylalanine to 4-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamate, followed by hydroxylation to form 4-coumarate. Subsequent activation by Coenzyme A yields 4-coumaroyl-CoA.[5]

-

Formation of the Isoflavone (B191592) Backbone: Three molecules of malonyl-CoA are condensed with 4-coumaroyl-CoA and cyclized to form a chalcone, which is then isomerized to an isoflavone. A series of hydroxylation and rearrangement reactions lead to the formation of 2,7,4'-trihydroxyisoflavanone.[5]

-

Branch Point to (-)-Sophorol (B1260885): The pathway then proceeds through a series of reactions including methylation and the formation of a methylenedioxy bridge to yield 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049).[5] This intermediate is then reduced by isoflavone reductase (IFR) in an NADPH-dependent reaction to form the isoflavanone (B1217009) (-)-sopherol.[6][7]

-

Conversion of (-)-Sophorol to (+)-Maackiain: (-)-Sophorol is further metabolized in a series of steps that are not yet fully elucidated but involve the action of sophorol (B1235898) reductase and other enzymes.[1][8] This part of the pathway involves a stereochemical inversion, leading to the formation of (+)-maackiain.[5]

-

Hydroxylation to (+)-6a-Hydroxymaackiain: (+)-Maackiain undergoes hydroxylation at the 6a position to form (+)-6a-hydroxymaackiain.[5]

-

Final Methylation to (+)-Pisatin: The terminal step in the pathway is the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain by S-adenosyl-L-methionine:6a-hydroxymaackiain 3-O-methyltransferase (HMKMT) , using S-adenosylmethionine (SAM) as the methyl donor, to yield (+)-pisatin.[3][9]

Quantitative Data

Quantitative data for the enzymes of the (+)-pisatin biosynthetic pathway is crucial for understanding its regulation and kinetics. The following table summarizes the available data.

| Enzyme | Substrate | K_m_ | V_max_ | Optimal pH | Optimal Temperature (°C) | Source(s) |

| Isoflavone Reductase (IFR) | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | Data not available | Data not available | Data not available | Data not available | |

| Sophorol Reductase | (-)-Sophorol | Data not available | Data not available | Data not available | Data not available | |

| 6a-Hydroxymaackiain 3-O-Methyltransferase (HMKMT) | (+)-6a-Hydroxymaackiain | 2.3 µM | Data not available | 7.9 | Data not available | [1] |

| S-adenosyl-L-methionine | 35 µM | Data not available | 7.9 | Data not available | [1] |

Experimental Protocols

Elicitation of Pisatin Biosynthesis in Pea Pods

This protocol describes the induction of pisatin production in immature pea pods using an elicitor solution.

Materials:

-

Immature pea pods (1.5-2.0 cm in length)

-

Elicitor solution (e.g., 5 mM CuCl₂ in sterile deionized water)

-

Sterile deionized water (control)

-

Sterile petri dishes (60 x 15 mm)

-

Humid chamber (e.g., a plastic container with wet paper towels)

-

Micropipette and sterile tips

-

Forceps and scalpel

Procedure:

-

Harvest fresh, immature pea pods.

-

Surface sterilize the pods by rinsing with sterile deionized water.

-

Aseptically open the pods along the suture using a sterile scalpel.

-

Place the two halves of each pod, endocarp side up, into sterile petri dishes.

-

Apply 50 µL of the elicitor solution (e.g., 5 mM CuCl₂) or sterile water (control) to the endocarp surface of each pod half.

-

Place the petri dishes in a humid chamber and incubate at room temperature (approximately 22-25°C) in the dark for 24-48 hours.

Extraction and Quantification of Pisatin

This protocol details the extraction of pisatin from elicited pea pods and its quantification using spectrophotometry.

Materials:

-

Elicited pea pod halves

-

Glass vials (20 mL) with caps

-

Beakers

-

Fume hood

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Place the elicited pea pod halves into a 20 mL glass vial.

-

Add 5 mL of hexane to each vial, ensuring the tissue is fully submerged.

-

Cap the vials and incubate at room temperature in the dark for 4 hours with occasional gentle shaking.

-

Decant the hexane extract into a clean beaker.

-

Evaporate the hexane in a fume hood.

-

Dissolve the dried residue in 1 mL of 95% ethanol.

-

Transfer the ethanol solution to a quartz cuvette.

-

Measure the absorbance at 309 nm using a spectrophotometer, with 95% ethanol as the blank.

-

Calculate the concentration of pisatin using the molar extinction coefficient (ε₃₀₉ = 7,760 M⁻¹cm⁻¹). The concentration in µg/mL can be calculated using the formula: Concentration (µg/mL) = (Absorbance at 309 nm / 7760) * 314.29 * 1000.

Protein Extraction from Pea Seedlings for Enzyme Assays

This protocol describes a general method for extracting soluble proteins from etiolated pea seedlings suitable for enzyme activity assays.

Materials:

-

Etiolated pea seedlings (grown in the dark for 7-10 days)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol)

-

Polyvinylpolypyrrolidone (PVPP)

-

Centrifuge and centrifuge tubes

-

Cheesecloth

Procedure:

-

Harvest the etiolated pea seedlings and immediately freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add a small amount of PVPP (approximately 10% of the tissue weight) to the powder to bind phenolic compounds.

-

Add 2-3 volumes of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

-

Filter the slurry through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude soluble protein extract. This extract can be used for enzyme assays or further purification.

General Enzyme Assay for Reductases (Adapted for Isoflavone Reductase and Sophorol Reductase)

This protocol provides a general framework for assaying NADPH-dependent reductase activity, which can be adapted for isoflavone reductase and sophorol reductase. The specific substrate and product detection methods will need to be optimized for each enzyme.

Materials:

-

Crude protein extract or purified enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Substrate stock solution (e.g., 2',7-dihydroxy-4',5'-methylenedioxyisoflavone for IFR or (-)-sophorol for sophorol reductase, dissolved in a suitable solvent like DMSO)

-

NADPH stock solution (in assay buffer)

-

Spectrophotometer or HPLC system

Procedure (Spectrophotometric Assay):

-

Set up the reaction mixture in a cuvette containing assay buffer, substrate, and enzyme extract.

-

Pre-incubate the mixture at the desired temperature for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of the reaction can be calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Procedure (HPLC-based Assay):

-

Set up the reaction mixture as described above in a microcentrifuge tube.

-

Incubate at the desired temperature for a specific time period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate (B1210297) or by boiling).

-

Extract the product from the reaction mixture.

-

Analyze the extracted product and remaining substrate by HPLC using an appropriate column and mobile phase.

-

Quantify the product formation by comparing the peak area to a standard curve.

Visualizations

Figure 1. The biosynthetic pathway of (+)-pisatin in Pisum sativum.

Figure 2. General experimental workflow for studying pisatin biosynthesis.

Conclusion

The biosynthesis of (+)-pisatin in legumes, particularly in pea, represents a fascinating and complex metabolic pathway. Understanding the enzymes, intermediates, and regulatory mechanisms involved is essential for harnessing the potential of this phytoalexin for crop protection and therapeutic applications. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, practical experimental protocols, and clear visual representations of the pathway. Further research is needed to fully elucidate all the enzymatic steps and their kinetic properties, which will undoubtedly open new avenues for the biotechnological production of this important plant secondary metabolite.

References

- 1. Frontiers | Overexpression of Soybean Isoflavone Reductase (GmIFR) Enhances Resistance to Phytophthora sojae in Soybean [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of dihydrofolate reductase from soybean seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and Partial Characterization of Cellulases from Expanding Pea Epicotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning of isoflavone reductase from pea (Pisum sativum L.): evidence for a 3R-isoflavanone intermediate in (+)-pisatin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and kinetic analysis of pea (Pisum sativum L.) NADPH:protochlorophyllide oxidoreductase expressed as a fusion with maltose-binding protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of (-)-Pisatin in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Pisatin (B126560) is the primary phytoalexin produced by the pea plant (Pisum sativum) and plays a crucial role in its defense against pathogenic fungi. As a pterocarpan (B192222) isoflavonoid (B1168493), its synthesis is induced upon pathogen recognition, leading to the accumulation of this antimicrobial compound at the site of infection. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the signaling pathways that regulate its production, and the mechanisms by which some fungal pathogens have evolved to detoxify it. Detailed experimental protocols for the extraction and quantification of pisatin (B192138) are provided, along with a summary of key quantitative data. Visual diagrams of the biosynthetic and signaling pathways, as well as the detoxification process, are included to facilitate a deeper understanding of these complex interactions. This document is intended to serve as a valuable resource for researchers in plant pathology, biochemistry, and drug development.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₄O₆, was the first phytoalexin to be chemically identified[1]. It is a pterocarpan, a class of isoflavonoids known for their antimicrobial properties[2]. In healthy pea plants, pisatin is either absent or present at very low levels. However, in response to biotic or abiotic stress, such as fungal infection or exposure to elicitors, its biosynthesis is rapidly induced, leading to its accumulation at the site of stress[3][4]. This accumulation is a key component of the pea plant's defense response, helping to inhibit the growth of invading pathogens[3].

The Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid branch. The pathway involves a series of enzymatic reactions, with key enzymes being transcriptionally activated upon pathogen recognition.

Key Enzymes and Reactions

The biosynthetic pathway to this compound starts with the amino acid L-phenylalanine and proceeds through a series of intermediates[1]:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity of PAL increases rapidly upon elicitor treatment[5].

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to 4-coumarate.

-

4-Coumaroyl-CoA ligase (4CL): Activates 4-coumarate to 4-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. CHS activity also shows a rapid, transient increase after elicitor treatment[5].

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to (2S)-naringenin.

-

Isoflavone (B191592) synthase (IFS): A key branching point enzyme that converts the flavanone (B1672756) naringenin into the isoflavone genistein.

-

A series of subsequent enzymatic steps involving hydroxylations, methylations, and cyclizations, including the action of isoflavone reductase (IFR) and (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM) , leads to the final product, this compound[6]. HMM catalyzes the terminal step in pisatin biosynthesis[6].

Visualization of the Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound starting from L-phenylalanine.

Signaling Pathways for Pisatin Induction

The induction of pisatin biosynthesis is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving reactive oxygen species (ROS), salicylic (B10762653) acid (SA), and other signaling molecules.

Elicitor Recognition and Early Signaling

Elicitors are molecules that can trigger a defense response in plants. They can be derived from the pathogen (exogenous elicitors) or from the plant itself as a result of pathogen attack (endogenous elicitors).

-

Oligogalacturonides (OGs): These are DAMPs released from the plant cell wall by fungal polygalacturonases. OGs are potent elicitors of pisatin synthesis and other defense responses[1][3][7][8].

-

Chitosan (B1678972): A component of fungal cell walls, chitosan is a well-known elicitor of pisatin accumulation[3].

-

Pathogen Spores: Spores of non-pathogenic fungi, such as Fusarium solani f. sp. phaseoli, can also induce pisatin production in pea[1].

Recognition of these elicitors leads to a rapid influx of Ca²⁺ ions, the production of ROS (the "oxidative burst"), and the activation of mitogen-activated protein kinase (MAPK) cascades.

Role of Salicylic Acid (SA)

Salicylic acid is a key plant defense hormone that plays a central role in the signaling pathway leading to pisatin production. Application of exogenous SA can induce the expression of defense-related genes, including those involved in pisatin biosynthesis[4][9][10][11][12]. The SA signaling pathway is complex and involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, which acts as a transcriptional co-activator of defense gene expression.

Visualization of the Signaling Pathway

Caption: Simplified signaling pathway for the induction of this compound biosynthesis.

Fungal Detoxification of this compound

Some fungal pathogens that successfully colonize pea have evolved mechanisms to overcome the toxic effects of pisatin. The primary strategy is the enzymatic detoxification of pisatin.

Pisatin Demethylase (PDA)

The most well-characterized detoxification mechanism is the demethylation of pisatin by a specific cytochrome P450 monooxygenase called pisatin demethylase (PDA). This enzyme is found in several pea pathogens, including Nectria haematococca (anamorph: Fusarium solani f. sp. pisi) and Fusarium oxysporum f. sp. pisi[13][14].

The PDA enzyme catalyzes the removal of the methyl group from the 3-O position of pisatin, converting it to (+)-6a-hydroxymaackiain, a compound that is significantly less toxic to the fungus. The expression of the PDA gene is often induced by pisatin itself, allowing the fungus to rapidly respond to this plant defense compound. The virulence of a fungal strain on pea is often correlated with its ability to demethylate pisatin.

Visualization of the Detoxification Mechanism

Caption: Detoxification of this compound by fungal pisatin demethylase.

Quantitative Data

The accumulation of pisatin and the activity of the enzymes involved in its biosynthesis and detoxification have been quantified in several studies.

Table 1: Pisatin Concentration in Pea Tissues After Elicitation

| Elicitor/Pathogen | Plant Tissue | Treatment Concentration | Incubation Time (h) | Pisatin Concentration | Reference |

| Chitosan | Pea endocarp | 1 mg/ml | 24 | Significantly induced (qualitative) | [1] |

| Fusarium solani f. sp. phaseoli | Pea endocarp | 4 x 10⁶ spores | 24 | Significantly induced (qualitative) | [1] |

| Aspergillus sojae | Snow pea | N/A | N/A | ~1.2 mg/g dry weight | |

| Aspergillus sojae | Green pea | N/A | N/A | 0.4 mg/g dry weight |

Table 2: Kinetic Properties of Enzymes Involved in Pisatin Metabolism

| Enzyme | Organism | Substrate | K_m | Reference |

| (+)-6a-hydroxymaackiain 3-O-methyltransferase | Pisum sativum | (+)-6a-hydroxymaackiain | 2.3 µM | [8][10] |

| S-adenosyl-L-methionine | 35 µM | [8][10] | ||

| Pisatin Demethylase | Nectria haematococca and other pea pathogens | This compound | Low (specific value not reported) | [15] |

| Chalcone Isomerase | Phaseolus vulgaris | Naringenin chalcone | 16.04 µM | [8] |

| Isoliquiritigenin | 17.60 µM | [8] | ||

| Phenylalanine Ammonia-Lyase | Trichosporon cutaneum | Phenylalanine | 5.0 ± 1.1 mM | [16] |

Experimental Protocols

Extraction and Spectrophotometric Quantification of Pisatin

This protocol is adapted from a simple and rapid assay for measuring pisatin[1].

Materials:

-

Immature pea pods

-

Spectrophotometer

-

30 ml glass vials

-

Beakers

-

Cuvettes

Procedure:

-

Excise the endocarp tissue from immature pea pods.

-

Weigh the tissue (e.g., 400 mg fresh weight).

-

Immerse the tissue in 5 ml of hexane in a 30 ml glass vial.

-

Incubate in the dark for 4 hours at room temperature.

-

Decant the hexane into a beaker and evaporate the solvent in a fume hood under low light.

-

Dissolve the residue in 1 ml of 95% ethanol.

-

Measure the absorbance of the solution at 309 nm using a spectrophotometer, with 95% ethanol as the blank.

-

To confirm purity, a UV spectrum from 220-320 nm can be measured to verify the characteristic pisatin spectrum.

Data Analysis:

-

Subtract the absorbance of a non-treated control.

-

Calculate the pisatin concentration using the equation: 1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin in a 1 cm pathlength cuvette[1].

-

Express the final concentration as µg of pisatin per gram of fresh weight of the tissue.

HPLC Analysis of Pisatin

This protocol provides a more sensitive and specific method for pisatin quantification.

Materials:

-

HPLC system with a PDA detector

-

C18 column (e.g., Waters Acquity BEH C18, 150 mm × 2.1 mm, 1.7 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Pisatin standard

Procedure:

-

Prepare pisatin extracts from pea tissue as described in the spectrophotometric method (steps 1-6).

-

Filter the ethanol extract through a 0.22 µm syringe filter.

-

Set up the HPLC system with a mobile phase gradient of acetonitrile and water. A typical gradient might be a linear gradient from a low to a high percentage of acetonitrile over a set time.

-

Set the flow rate (e.g., 0.3 mL/min) and the detection wavelength to 309 nm.

-

Inject a standard solution of pisatin at various concentrations (e.g., 4–200 µg/mL) to generate a calibration curve.

-

Inject the filtered sample extract.

-

Identify the pisatin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of pisatin in the sample by comparing the peak area to the calibration curve.

Enzyme Assay for Pisatin Demethylase (PDA)

This is a general protocol for assaying PDA activity. A more detailed protocol would involve the use of radiolabeled pisatin[7][17].

Materials:

-

Fungal mycelium induced for PDA activity

-

Extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors)

-

Microsome isolation reagents (if applicable)

-

This compound solution

-

NADPH

-

HPLC system

Procedure:

-

Grow the fungal culture and induce PDA expression by adding pisatin to the medium.

-

Harvest the mycelium and prepare a crude enzyme extract or isolate microsomes.

-

Set up the enzyme reaction mixture containing the enzyme preparation, a known concentration of pisatin, and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a specific time.

-

Stop the reaction (e.g., by adding a solvent like ethyl acetate).

-

Extract the reaction products.

-

Analyze the extract by HPLC to quantify the amount of the product, (+)-6a-hydroxymaackiain, formed and the remaining pisatin.

-

Calculate the enzyme activity based on the rate of product formation.

Conclusion

This compound is a central component of the defense system of Pisum sativum. Its biosynthesis is tightly regulated by a complex signaling network that is activated upon pathogen detection. The ability of certain fungal pathogens to detoxify pisatin highlights the ongoing co-evolutionary arms race between plants and their pathogens. A thorough understanding of the molecular mechanisms underlying pisatin biosynthesis, its regulation, and its detoxification is crucial for the development of novel strategies to enhance disease resistance in crop plants. Furthermore, the enzymes involved in these pathways may present interesting targets for the development of new fungicides or for the bioengineering of plants with enhanced defense capabilities. This guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. MPMI Journal 1996 | Virulence of a Pisatin Demethylase-Deficient Nectria haematococca MPVI Isolate Is Increased by Transformation with a Pisatin Demethylase Gene [apsnet.org]

- 3. Pisatin metabolism in pea (Pisum sativum L.) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and analysis of isoflavone reductase gene family in Gossypium hirsutum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification and Characterization of S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 12. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Origin of pisatin demethylase (PDA) in the genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Solubilization and Reconstitution of Pisatin Demethylase, a Cytochrome P-450 from the Pathogenic Fungus Nectria haematococca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening and Assessment of Pisatin Demethylase Activity (PDA ) - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Pisatin: A Comprehensive Technical Guide on the Keystone Phytoalexin of Pea (Pisum sativum L.)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pisatin (B126560), a pterocarpan-class isoflavonoid (B1168493), stands as the principal phytoalexin synthesized by the garden pea (Pisum sativum L.) in response to a diverse array of biotic and abiotic stressors. Its discovery marked a pivotal moment in the study of plant-pathogen interactions, establishing the concept of phytoalexins as inducible antimicrobial compounds crucial to plant defense. This technical guide provides an in-depth exploration of this compound, encompassing its biosynthesis, regulatory mechanisms, antimicrobial activity, and the experimental methodologies pivotal for its study. Quantitative data are systematically presented in tabular format, and key biological and experimental pathways are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract pathogen attacks and environmental stresses. A key component of this defense arsenal (B13267) is the production of phytoalexins, which are low molecular weight, antimicrobial secondary metabolites synthesized de novo at the site of infection or stress. In the garden pea, this compound is the most prominent phytoalexin, playing a critical role in nonhost resistance.[1] Its synthesis is a hallmark of the pea's defense response, making it a valuable indicator for studying plant immunity.[1] This document serves as a technical resource, consolidating current knowledge on this compound to support ongoing research and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step process originating from the general phenylpropanoid pathway. It involves a series of enzymatic reactions that convert L-phenylalanine into the final pterocarpan (B192222) structure.

The biosynthetic pathway begins with the deamination of L-phenylalanine to trans-cinnamate, which is then hydroxylated to 4-coumarate. The addition of three malonyl-CoA units and subsequent cyclization leads to the formation of a chalcone, a key intermediate. A critical isomerization step follows, leading to the isoflavonoid backbone. The pathway then proceeds through a series of reductions, hydroxylations, and rearrangements. A pivotal final step involves the methylation of (+)-6a-hydroxymaackiain by the enzyme (+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM), utilizing S-adenosylmethionine as the methyl donor, to yield pisatin (B192138).[2][3][4] Interestingly, while the final product is the (+)-enantiomer, evidence suggests the involvement of intermediates with a (-) chirality in its biosynthesis.[5]

Key Enzymes in Pisatin Biosynthesis

Several key enzymes in the pisatin biosynthetic pathway have been identified and characterized. Their activities are often induced upon elicitation.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[6] |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[6] |

| Chalcone isomerase | CHI | Catalyzes the stereospecific isomerization of chalcones into the corresponding (2S)-flavanones.[6] |

| Isoflavone synthase | IFS | A key enzyme in isoflavonoid biosynthesis, catalyzing the conversion of flavanones to isoflavones. |

| Isoflavone reductase | IFR | Catalyzes an intermediate step in pisatin biosynthesis.[6][7] |

| (+)6a-hydroxymaackiain 3-O-methyltransferase | HMM | Catalyzes the terminal step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain.[3][7] |

Biosynthetic Pathway Diagram

Regulation of Pisatin Production

The synthesis of pisatin is tightly regulated and is induced by a wide range of stimuli, known as elicitors. These can be of biological (biotic) or non-biological (abiotic) origin.

Elicitors of Pisatin Synthesis

Biotic elicitors include components from microorganisms, such as fungal cell wall fragments (e.g., from Fusarium solani f.sp. phaseoli), and endogenous plant-derived molecules like oligogalacturonides (OGs) that are released from the plant cell wall during pathogen attack.[1][8]

Abiotic elicitors are diverse and include heavy metal salts (e.g., copper chloride, CuCl₂), UV radiation, and certain chemicals like polyamines (spermine, spermidine) and basic polypeptides (protamine, histone).[2][3][9][10]

Signaling Pathways

The perception of elicitors triggers complex intracellular signaling cascades that lead to the transcriptional activation of pisatin biosynthetic genes. Key signaling molecules implicated in this process include:

-

Salicylic acid (SA): A crucial plant hormone in defense signaling, exogenous application of SA can induce pisatin synthesis, often associated with an increase in PAL activity.[8]

-

Jasmonic acid (JA): Another key defense hormone that plays a role in regulating pisatin production.

-

Reactive Oxygen Species (ROS): Often generated as an early response to elicitor perception, ROS can act as signaling molecules to activate downstream defense responses, including phytoalexin synthesis.

The phosphoinositide (PI) signaling pathway has also been shown to be involved in the elicitor-mediated induction of pisatin biosynthesis.[8]

Gene Expression

The induction of pisatin synthesis is correlated with the increased transcription of genes encoding the biosynthetic enzymes. Elicitor treatment leads to the rapid accumulation of mRNAs for enzymes like PAL and CHS.[6] This transcriptional activation is a critical regulatory point in the pathway.

Signaling Pathway Diagram

Antimicrobial Activity and Fungal Detoxification

This compound exhibits a broad spectrum of antimicrobial activity, although it is considered a relatively weak antibiotic.[11] Its primary role is believed to be in inhibiting the growth of non-pathogenic fungi on pea.

Antimicrobial Spectrum

Studies have shown that fungi pathogenic to pea are generally less sensitive to pisatin, while non-pathogens are highly sensitive.[11] This selective toxicity is a key aspect of its function in disease resistance. The mycelial growth of fungi is often more sensitive to pisatin than spore germination.[11]

Fungal Detoxification: Pisatin Demethylase

Many fungal pathogens of pea have evolved a mechanism to detoxify pisatin, which is a key virulence factor. The primary detoxification reaction is the demethylation of pisatin, catalyzed by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA).[12][13] This enzyme converts pisatin to a less toxic compound, allowing the fungus to overcome the plant's chemical defense. The gene encoding PDA has been identified in several pea pathogens, including Nectria haematococca and Fusarium oxysporum f. sp. pisi.[12] The ability to rapidly demethylate pisatin is often correlated with higher virulence on pea.[12]

Fungal Counter-Defense Workflow

Experimental Protocols

A variety of experimental methods are employed to study pisatin, from its extraction and quantification to the analysis of the enzymes and genes involved in its biosynthesis.

Pisatin Extraction and Quantification

A simple and rapid spectrophotometric method is widely used for the quantification of pisatin from pea tissues, particularly the endocarp of immature pea pods.[1]

Protocol:

-

Tissue Preparation: Select uniform, immature pea pods. Separate the pod halves, avoiding wounding, and weigh them.[1]

-

Elicitation (Optional): Apply the elicitor solution to the endocarp surface and incubate in a humid chamber in the dark.[1]

-

Extraction: Immerse the treated pod halves in hexane (B92381) (e.g., 5 ml) for a defined period (e.g., 4 hours) in the dark.[1]

-

Evaporation: Decant the hexane and allow it to evaporate completely in a fume hood.[1]

-

Resuspension: Dissolve the residue in a known volume of 95% ethanol (B145695) (e.g., 1 ml).[1]

-

Quantification: Measure the absorbance of the solution at 309 nm using a spectrophotometer. The concentration of pisatin can be calculated using the extinction coefficient (1 OD₃₀₉ = 43.8 µg pisatin/ml in a 1 cm pathlength).[1]

-

Data Analysis: Subtract the absorbance value of a non-treated control. Express the final pisatin concentration as µg per gram of fresh tissue weight.[1]

For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or mass spectrometry (MS) can be used.[1][14][15]

Enzyme Assays

Assaying the activity of biosynthetic enzymes is crucial for understanding the regulation of the pathway.

-

HMM Assay: The activity of (+)-6a-hydroxymaackiain 3-O-methyltransferase can be measured by incubating a protein extract from pea seedlings with the substrate (+)-6a-hydroxymaackiain and the methyl donor S-adenosylmethionine (often radiolabeled for detection).[2][3] The formation of pisatin is then quantified.

-

IFR Assay: Isoflavone reductase activity can be detected by monitoring the NADPH-dependent reduction of 2′,7-dihydroxy-4′,5′-methylenedioxyisoflavone to the isoflavanone (B1217009) sophorol (B1235898) in extracts of pea seedlings.[16]

Gene Expression Analysis

The expression levels of pisatin biosynthetic genes can be analyzed using quantitative real-time polymerase chain reaction (qPCR).[6]

General Workflow:

-

RNA Extraction: Isolate total RNA from pea tissues treated with elicitors or controls.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for the target genes (e.g., PAL, CHS, IFR, HMM).

-

Data Analysis: Normalize the expression levels to a reference gene and calculate the relative fold change in gene expression.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Pisatin Induction by Elicitors

| Elicitor | Concentration/Dose | Tissue | Incubation Time | Pisatin Yield (µg/g fresh weight) | Reference |

| Copper Chloride (CuCl₂) | Varies | Pea seedlings | Varies | Induces synthesis | [2][3][16] |

| Oligogalacturonides (OGs - Ac) | 200 µ g/plant | Pea roots | 7-14 days | Associated with disease reduction | [6][17] |

| Oligogalacturonides (OGs + Ac) | 80 µ g/plant | Pea roots | 7-14 days | Associated with disease reduction | [6][17] |

| Salicylic Acid (SA) | 5 mM | Pea plants | Not specified | Increased pisatin content | [8] |

| Poly-L-lysine | 1 mg/ml | Excised pea pods | Not specified | Induces synthesis | [9] |

Table 2: Antimicrobial Activity of Pisatin (ED₅₀ Values)

| Fungal Species | Pathogenicity to Pea | ED₅₀ (µg/mL) for Mycelial Growth | Reference |

| Monilinia fructicola | Non-pathogen | ~10 | [11] |

| Ascochyta pisi | Pathogen | >100 | [11] |

| Fusarium solani f.sp. pisi | Pathogen | Relatively insensitive | [12] |

Note: ED₅₀ is the concentration that inhibits growth by 50%.

Conclusion and Future Directions

This compound remains a cornerstone of phytoalexin research, offering invaluable insights into the molecular intricacies of plant defense. This guide has synthesized the current understanding of its biosynthesis, regulation, and biological activity, supported by detailed experimental methodologies and data summaries.

Future research should continue to unravel the complex regulatory networks governing pisatin biosynthesis, including the identification of key transcription factors and upstream signaling components. A deeper understanding of the transport and localization of pisatin within plant tissues will further clarify its mode of action. Moreover, exploring the potential of engineering the pisatin pathway in crop plants could offer novel strategies for enhancing disease resistance. For drug development professionals, the unique chemical scaffold of pisatin and its biological activity may inspire the design of new antimicrobial agents. The ongoing study of this fascinating molecule will undoubtedly continue to advance our knowledge of plant immunity and its potential applications.

References

- 1. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the phytoalexin pisatin by a methyltransferase from pea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Studies on the late steps of (+) pisatin biosynthesis: evidence for (-) enantiomeric intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound|High-Purity Phytoalexin for Research [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. connectsci.au [connectsci.au]

- 11. scispace.com [scispace.com]

- 12. "Pisatin demethylation by fungal pathogens and nonpathogens of pea: Ass" by Leslie M. Delserone, K. McCluskey et al. [digitalcommons.unl.edu]

- 13. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Context-Dependent Estrogenic Actions of (+)-Pisatin Produced in Elicited Green or Snow Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Systemic Induction of the Defensin and Phytoalexin Pisatin Pathways in Pea (Pisum sativum) against Aphanomyces euteiches by Acetylated and Nonacetylated Oligogalacturonides [agris.fao.org]

A Technical Guide to (-)-Pisatin: Molecular Properties, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-pisatin (B126560), a significant phytoalexin produced by the pea plant (Pisum sativum). The document details its fundamental molecular characteristics, biosynthetic pathway, and established experimental protocols for its quantification, offering a valuable resource for professionals in plant science, mycology, and natural product chemistry.

Core Molecular and Chemical Data

This compound is an isoflavonoid (B1168493) phytoalexin, playing a crucial role in the plant's defense mechanisms against pathogenic fungi.[1] Its chemical identity has been well-established, and its core quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆[2] |

| Molar Mass | 314.29 g/mol [2] |

| CAS Number | 20186-22-5 |

| Chemical Name | (6aR,12aR)-3-Methoxy-6H,9H-[1][3]dioxolo[4',5':5,6][3]benzofuro[3,2-c][3]benzopyran-6a(12aH)-ol[2] |

Biosynthesis of this compound

The biosynthesis of pisatin (B192138) is a multi-step enzymatic process that begins with the amino acid L-phenylalanine.[3] The pathway involves a series of modifications to produce the final pterocarpan (B192222) structure. The key stages of this pathway are illustrated in the diagram below.

Caption: The biosynthetic pathway of this compound starting from L-phenylalanine.

Experimental Protocols: Extraction and Quantification of Pisatin

A widely used and reproducible method for the extraction and quantification of pisatin from pea pods involves spectrophotometric analysis. This method is advantageous as it does not require specialized analytical instrumentation.[4][5]

Materials and Equipment

-

Immature pea pods (Pisum sativum)

-

Elicitor solution (e.g., copper chloride, chitosan, or fungal spores)[5][6]

-

Hexane[5]

-

95% Ethanol[5]

-

Sterile deionized water

-

Petri dishes

-

Glass vials (30 ml)

-

Beakers (30 ml)

-

Adjustable pipettes

-

Forceps

-

Spatula

-

UV Spectrophotometer[5]

-

Quartz cuvettes (1 cm pathlength)[5]

Procedure

-

Preparation of Pea Pods:

-

Harvest immature pea pods and remove the calyx.[5]

-

Keep the pods in sterile deionized water to maintain moisture.[5]

-

Separate the pod halves using a smooth spatula, taking care to avoid wounding the tissue.[5]

-

Determine the fresh weight of the pod halves.[5]

-

Place the pod halves with the inner endocarp surface facing up in a Petri dish.[5]

-

-

Elicitor Application:

-

Apply a small volume (e.g., 25 µl) of the chosen elicitor solution onto the endocarp surface and distribute it evenly with a glass rod.[5] For control samples, apply the solvent used for the elicitor.[5]

-

Incubate the treated pods in a humid environment (e.g., a plastic container with wet paper towels) in the dark or under low light for up to 24 hours.[5]

-

-

Extraction of Pisatin:

-

Transfer the pod halves into a 30 ml glass vial using forceps.[5]

-

Immerse the pods in 5 ml of hexane (B92381) (a typical ratio is 400 mg fresh weight per 5 ml of hexane).[5]

-

Incubate for 4 hours in the dark.[5]

-

Decant the hexane into a 30 ml beaker.[5]

-

Evaporate the hexane in a fume hood with a gentle stream of air, avoiding bright light as pisatin is light-sensitive.[5]

-

-

Quantification:

-

Dissolve the residue in the beaker in 1 ml of 95% ethanol.[5]

-

Transfer the solution to a quartz cuvette.

-

Measure the absorbance at 309 nm using a UV spectrophotometer.[5]

-

To ensure the purity of the extracted pisatin, a UV spectrum can be measured from 220-320 nm. Pisatin exhibits a characteristic spectrum with two peaks at 286 nm and 309 nm.[5] The ratio of the absorbance at 309 nm to 286 nm should be approximately 1.47 for pure pisatin.[5]

-

-

Data Analysis:

-

Subtract the absorbance value of the non-treated control from the sample readings.

-

Convert the absorbance to concentration using the extinction coefficient of pisatin. An absorbance of 1.0 at 309 nm in a 1 cm pathlength cuvette corresponds to 43.8 µg/ml of pisatin.[5]

-

Express the final pisatin concentration as µg per gram of fresh tissue weight.[5]

-

Mechanism of Fungal Resistance

Some fungal pathogens of pea have evolved a mechanism to tolerate pisatin. This involves the detoxification of the phytoalexin through demethylation, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase.[7][8] This enzymatic modification reduces the antifungal toxicity of pisatin, allowing the pathogen to successfully colonize the host plant.[8] The study of pisatin demethylase and its inhibitors is an active area of research in the development of novel crop protection strategies.

References

- 1. connectsci.au [connectsci.au]

- 2. Biosynthesis of the Phytoalexin Pisatin : Isoflavone Reduction and Further Metabolism of the Product Sophorol by Extracts of Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pisatin - Wikipedia [en.wikipedia.org]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. Characterization of pisatin-inducible cytochrome p450s in fungal pathogens of pea that detoxify the pea phytoalexin pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Origin of pisatin demethylase (PDA) in the genus Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Duality of Pisatin: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of pisatin (B192138), the primary phytoalexin of the garden pea (Pisum sativum), and its profound implications for its biological function. We will delve into the intricacies of its absolute configuration, the stereochemical nuances of its biosynthesis, and the stereo-dependent nature of its antifungal activity. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies and data-driven insights to facilitate further research and potential applications in drug development and agriculture.

The Stereochemistry of Pisatin: A Tale of Two Enantiomers

Pisatin is a pterocarpan (B192222) phytoalexin, a class of isoflavonoids known for their antimicrobial properties. The molecule possesses two chiral centers at the 6a and 12a positions of the pterocarpan ring system. This gives rise to two enantiomers: the naturally occurring dextrorotatory (+)-pisatin and its synthetic levorotatory mirror image, (–)-pisatin. The absolute configuration of the biologically produced enantiomer has been determined to be (6aR,12aR)[1]. This specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets.

Biological Significance: A Stereo-Specific Defense

As a phytoalexin, pisatin is synthesized by the pea plant in response to microbial attack and other forms of stress[2]. Its primary role is to inhibit the growth of pathogenic fungi. The biological activity of pisatin is, to a significant extent, dependent on its stereochemistry.

Antifungal Activity: A Matter of Handedness

Extensive research has been conducted to compare the antifungal efficacy of (+)-pisatin and (–)-pisatin against a range of phytopathogenic fungi. A pivotal study by Delserone et al. (1992) investigated the differential toxicity of these enantiomers. The findings from this and other studies are summarized in the table below.

| Fungal Species (Pathogenicity to Pea) | Relative Toxicity of Pisatin Enantiomers | Key Observations |

| Pea Pathogens | ||

| Nectria haematococca | (+)pisatin ≈ (–)pisatin (Tolerant) | Many pea pathogens exhibit tolerance to both enantiomers. |

| Fusarium oxysporum f. sp. pisi | (+)pisatin ≈ (–)pisatin (Tolerant) | Tolerance is often linked to detoxification mechanisms. |

| Ascochyta pisi | (+)pisatin ≈ (–)pisatin (Tolerant) | |

| Mycosphaerella pinodes | (+)pisatin ≈ (–)pisatin (Tolerant) | |

| Non-Pea Pathogens | ||

| Fusarium solani f. sp. phaseoli | Variable | Some non-pathogens show greater sensitivity to one enantiomer. |

| Cochliobolus heterostrophus | (–)pisatin slightly more toxic | The non-natural enantiomer can exhibit higher toxicity. |

| Gibberella pulicaris | Variable |

Table 1: Comparative Antifungal Activity of Pisatin Enantiomers. The data indicates that for many fungi pathogenic to peas, there is little difference in the toxicity of the two enantiomers, with the fungi often being tolerant to both. However, for some non-pathogenic fungi, the non-natural (–)-enantiomer can be more inhibitory. This suggests that the enzymatic systems of pea pathogens may have co-evolved to recognize and detoxify the naturally occurring (+)-pisatin.

Mechanism of Action and Fungal Resistance

The antifungal activity of pisatin is believed to stem from its ability to disrupt cell membrane integrity and function[3]. However, some pathogenic fungi have evolved mechanisms to overcome this chemical defense. A primary resistance strategy is the detoxification of pisatin through demethylation at the 3-O-position, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase[2][4]. This enzymatic modification significantly reduces the toxicity of the molecule, allowing the fungus to colonize the host plant. The ability to detoxify pisatin is a key virulence factor for many pea pathogens[2].

The Enigmatic Biosynthesis of (+)-Pisatin

The biosynthesis of (+)-pisatin is a fascinating and unusual process that involves a stereochemical inversion. While the final product possesses a (+) configuration, key intermediates in the pathway have the opposite (–) chirality[5][6][7]. This suggests a unique enzymatic machinery capable of orchestrating this stereochemical switch.

Figure 1: Biosynthetic Pathway of (+)-Pisatin. This diagram illustrates the key enzymatic steps in the conversion of L-phenylalanine to (+)-pisatin, highlighting the involvement of a (-)-chiral intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pisatin's stereochemistry and biological activity.

Extraction and Quantification of Pisatin from Pea Tissue

This protocol is adapted from a simple and rapid spectrophotometric assay.

Materials:

-

Immature pea pods (Pisum sativum)

-

Spectrophotometer

-

Glass vials (30 mL)

-

Beakers (50 mL)

-

Forceps and spatula

Procedure:

-

Induce pisatin production by treating pea pods with an elicitor (e.g., CuCl₂) or a non-pathogenic fungal spore suspension.

-

After a suitable incubation period (e.g., 24-48 hours), harvest the pea pods and carefully separate the endocarp tissue.

-

Weigh the endocarp tissue and place it in a glass vial.

-

Add a known volume of hexane to the vial (e.g., 5 mL per 1 g of tissue) and incubate in the dark for 4-6 hours to extract the pisatin.

-

Decant the hexane extract into a beaker and allow the solvent to evaporate in a fume hood.

-

Dissolve the dried residue in a precise volume of 95% ethanol (e.g., 1 mL).

-

Measure the absorbance of the ethanolic solution at 309 nm using a spectrophotometer.

-

Calculate the concentration of pisatin using its molar extinction coefficient in ethanol.

Figure 2: Workflow for Pisatin Extraction and Quantification. A schematic representation of the steps involved in the spectrophotometric quantification of pisatin from pea tissue.

Antifungal Susceptibility Testing of Pisatin Enantiomers

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of pisatin enantiomers against fungal isolates using a broth microdilution method.

Materials:

-

Pure (+)-pisatin and (–)-pisatin

-

Fungal isolates of interest

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare stock solutions of (+)-pisatin and (–)-pisatin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the pisatin enantiomers in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the fungal isolate.

-